molecular formula C17H20N4O2 B7342043 (3S,5R)-1-[4-(1,3-dihydroisoindol-2-yl)pyrimidin-2-yl]piperidine-3,5-diol

(3S,5R)-1-[4-(1,3-dihydroisoindol-2-yl)pyrimidin-2-yl]piperidine-3,5-diol

Cat. No. B7342043
M. Wt: 312.37 g/mol
InChI Key: ZFHROLLKRZNKTG-GASCZTMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,5R)-1-[4-(1,3-dihydroisoindol-2-yl)pyrimidin-2-yl]piperidine-3,5-diol is a synthetic compound that has gained significant attention in scientific research due to its potential in the development of novel therapeutic agents. This compound is a piperidine derivative that exhibits a unique structure and possesses a range of biological properties that make it an attractive target for drug discovery.

Mechanism of Action

The mechanism of action of (3S,5R)-1-[4-(1,3-dihydroisoindol-2-yl)pyrimidin-2-yl]piperidine-3,5-diol involves its ability to bind to specific target proteins and modulate their activity. The compound has been found to interact with the ATP-binding site of kinases, thereby inhibiting their activity. It has also been shown to inhibit the activity of phosphatases by binding to their active sites. Additionally, the compound has been found to exhibit protease inhibitory activity by binding to the catalytic site of the enzyme.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. The compound has also been found to exhibit anti-inflammatory activity by inhibiting the activity of pro-inflammatory cytokines. Additionally, it has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of (3S,5R)-1-[4-(1,3-dihydroisoindol-2-yl)pyrimidin-2-yl]piperidine-3,5-diol is its potent inhibitory activity against a range of enzymes. This makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one of the limitations of the compound is its relatively low solubility, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the research and development of (3S,5R)-1-[4-(1,3-dihydroisoindol-2-yl)pyrimidin-2-yl]piperidine-3,5-diol. One potential direction is the further optimization of the compound's structure to improve its potency and selectivity. Another direction is the evaluation of the compound's pharmacokinetic and pharmacodynamic properties in vivo, which will be important for the development of potential therapeutic agents. Additionally, the compound's potential for use in combination therapies and its effects on drug resistance mechanisms should be explored.

Synthesis Methods

The synthesis of (3S,5R)-1-[4-(1,3-dihydroisoindol-2-yl)pyrimidin-2-yl]piperidine-3,5-diol involves a multi-step process that requires the use of various reagents and catalysts. The first step involves the preparation of the pyrimidine ring, which is achieved through the reaction of 2-aminopyrimidine with a suitable aldehyde. The resulting intermediate is then subjected to a series of reactions that involve the introduction of the piperidine and isoindoline moieties. The final step involves the selective reduction of the compound to form the desired diol.

Scientific Research Applications

(3S,5R)-1-[4-(1,3-dihydroisoindol-2-yl)pyrimidin-2-yl]piperidine-3,5-diol has shown promising results in various scientific research applications. It has been found to exhibit potent inhibitory activity against a range of enzymes, including kinases, phosphatases, and proteases. This makes it a potential candidate for the development of targeted therapies for various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.

properties

IUPAC Name

(3S,5R)-1-[4-(1,3-dihydroisoindol-2-yl)pyrimidin-2-yl]piperidine-3,5-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c22-14-7-15(23)11-21(10-14)17-18-6-5-16(19-17)20-8-12-3-1-2-4-13(12)9-20/h1-6,14-15,22-23H,7-11H2/t14-,15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHROLLKRZNKTG-GASCZTMLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(CC1O)C2=NC=CC(=N2)N3CC4=CC=CC=C4C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN(C[C@H]1O)C2=NC=CC(=N2)N3CC4=CC=CC=C4C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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